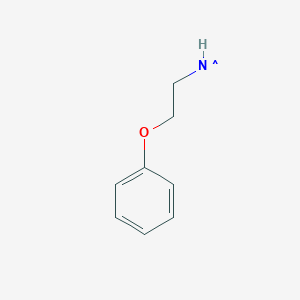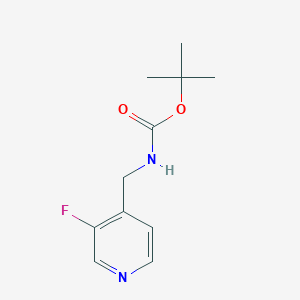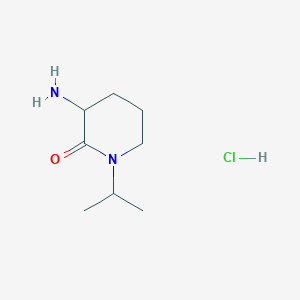![molecular formula C8H9N3 B13029539 Pyrrolo[1,2-b]pyridazin-6-ylmethanamine](/img/structure/B13029539.png)
Pyrrolo[1,2-b]pyridazin-6-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-b]pyridazin-6-ylmethanamine: is a heterocyclic compound that features a fused pyrrole and pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrrolo[1,2-b]pyridazin-6-ylmethanamine can be synthesized through a multi-step process involving cycloaddition reactions. One common method involves the 3+2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl or ethyl propiolate. The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids, which are obtained from corresponding esters by alkaline hydrolysis followed by acidification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolo[1,2-b]pyridazin-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of pyrrolo[1,2-b]pyridazin-6-ylmethanone.
Reduction: Formation of pyrrolo[1,2-b]pyridazin-6-ylmethanol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Pyrrolo[1,2-b]pyridazin-6-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of pyrrolo[1,2-b]pyridazin-6-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparación Con Compuestos Similares
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, known for its pharmacological activities.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position, exhibiting diverse biological activities.
Pyrrolo[1,2-a]pyrazine: A compound with a fused pyrrole and pyrazine ring, showing antibacterial and antiviral activities.
Uniqueness: Pyrrolo[1,2-b]pyridazin-6-ylmethanamine is unique due to its specific ring fusion and the presence of a methanamine group, which can enhance its biological activity and specificity compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H9N3 |
|---|---|
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
pyrrolo[1,2-b]pyridazin-6-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-5-7-4-8-2-1-3-10-11(8)6-7/h1-4,6H,5,9H2 |
Clave InChI |
WGBZNVNTCSUFGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CN2N=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13029461.png)

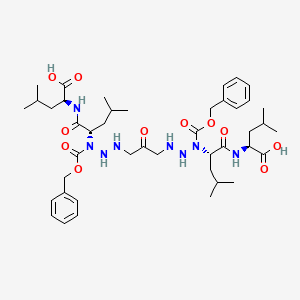
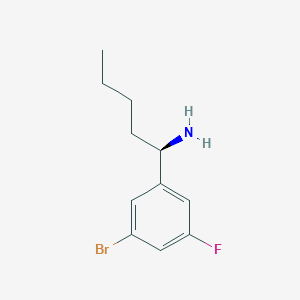

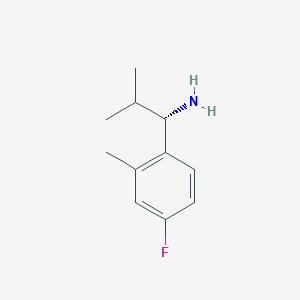
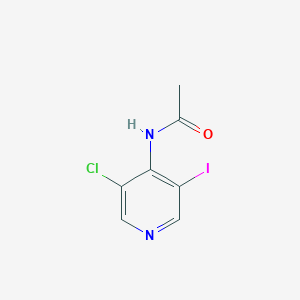
![Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13029507.png)

![3-Bromo-5-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13029513.png)
